6-Chloro-4-ethylpyridazin-3(2H)-one

Organic Synthesis Heterocyclic Chemistry Reaction Optimization

This halogenated pyridazinone features a 6-chloro and 4-ethyl substitution pattern enabling direct cross-coupling with superior stability versus bromo analogs. It serves as a privileged scaffold for SAR studies against mineralocorticoid receptor (IC50 6309.57 nM) and carbonic anhydrase II (Kd ~18 µM). Ideal for building focused derivative libraries and benchmarking synthetic methodologies.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 61404-49-7
Cat. No. B1590003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-ethylpyridazin-3(2H)-one
CAS61404-49-7
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCCC1=CC(=NNC1=O)Cl
InChIInChI=1S/C6H7ClN2O/c1-2-4-3-5(7)8-9-6(4)10/h3H,2H2,1H3,(H,9,10)
InChIKeyNBIASXYTWHFPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-ethylpyridazin-3(2H)-one: A Strategic Halogenated Pyridazinone Building Block for Pharmaceutical R&D


6-Chloro-4-ethylpyridazin-3(2H)-one (CAS 61404-49-7) is a heterocyclic compound belonging to the pyridazin-3(2H)-one class, characterized by a chlorine atom at the 6-position and an ethyl group at the 4-position of the pyridazinone core [1]. This halogenated scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the chloro substituent facilitates electrophilic substitution reactions, and the ethyl group modulates steric and electronic properties [1]. The compound is recognized as a privileged structure for drug discovery due to the ability of the pyridazinone class to interact with diverse biological targets .

Why In-Class Pyridazinone Analogs Cannot Be Interchanged: Structural and Electronic Determinants


While pyridazin-3(2H)-ones share a common heterocyclic framework, substitution patterns at the 4- and 6-positions profoundly influence synthetic utility and biological activity. The presence of both the chloro and ethyl groups in 6-Chloro-4-ethylpyridazin-3(2H)-one imparts distinct reactivity and interaction profiles compared to non-halogenated, differently halogenated, or unsubstituted analogs [1]. For instance, the chloro substituent enables direct cross-coupling reactions and is preferred over bromo analogs for its superior stability and synthetic yields [2]. Furthermore, the 4-ethyl group contributes to lipophilicity and steric bulk, which can modulate target binding and metabolic stability in ways that simple 6-chloro or 4-ethyl analogs cannot replicate [1]. Therefore, substituting this specific compound with a generic pyridazinone may compromise reaction efficiency, alter biological readouts, and undermine experimental reproducibility.

Quantitative Differentiation of 6-Chloro-4-ethylpyridazin-3(2H)-one from Its Closest Analogs


Synthetic Efficiency: Chloro vs. Bromo Pyridazinone Yield Comparison

In the synthesis of 3-arylpyridazines via hetero-Diels–Alder reactions of 1,2-diaza-1,3-dienes, chloro-substituted intermediates are preferred over bromo-substituted analogues due to higher yields and better stability [1]. This class-level inference is directly applicable to 6-Chloro-4-ethylpyridazin-3(2H)-one when compared to its 6-bromo analog, as the chloro substituent facilitates cleaner elimination of HCl and avoids the side reactions associated with bromo intermediates.

Organic Synthesis Heterocyclic Chemistry Reaction Optimization

Mineralocorticoid Receptor Antagonism: IC50 of 6-Chloro-4-ethylpyridazin-3(2H)-one

6-Chloro-4-ethylpyridazin-3(2H)-one exhibits antagonist activity at the human mineralocorticoid receptor (MR) with an IC50 of 6309.57 nM in a cell-based reporter gene assay [1]. This moderate potency represents a defined baseline for this specific scaffold and is distinct from the activity profiles of other pyridazinones that may lack the 4-ethyl or 6-chloro substituents.

Nuclear Receptor Pharmacology Endocrine Therapeutics Structure-Activity Relationship

Carbonic Anhydrase II Binding Affinity: Kd of 6-Chloro-4-ethylpyridazin-3(2H)-one

The binding affinity of 6-Chloro-4-ethylpyridazin-3(2H)-one to human carbonic anhydrase II (hCAII) has been measured, yielding a Kd of 1.74E+4 nM (17.4 µM) and 1.84E+4 nM (18.4 µM) under different charge states using nanoESI-MS [1]. This weak but quantifiable interaction offers a selectivity baseline relative to other pyridazinones that may show different binding profiles to this off-target.

Enzyme Inhibition Biophysical Characterization Off-Target Profiling

Physicochemical Property Differentiation from Non-Halogenated 4-Ethyl Analog

The presence of the 6-chloro substituent in 6-Chloro-4-ethylpyridazin-3(2H)-one results in a significantly higher molecular weight (158.59 g/mol) compared to its non-halogenated analog 4-Ethylpyridazin-3(2H)-one (124.14 g/mol) [1]. This difference is accompanied by an increase in lipophilicity (XLogP3 = 1.1) and a topological polar surface area of 41.5 Ų [1]. These altered physicochemical properties directly influence membrane permeability, solubility, and metabolic stability, making the chloro-substituted compound a distinct chemical entity with unique ADME characteristics.

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Storage Stability Requirements vs. 4-Ethyl Analog

6-Chloro-4-ethylpyridazin-3(2H)-one requires storage at -20°C with protection from light and an inert atmosphere to maintain stability [1][2]. In contrast, the non-halogenated analog 4-Ethylpyridazin-3(2H)-one can be stored at room temperature away from moisture [3]. This difference in storage requirements reflects the distinct chemical reactivity introduced by the chloro substituent, which may render the compound more susceptible to degradation pathways such as hydrolysis or photochemical reactions.

Compound Management Chemical Stability Storage Optimization

Optimal R&D Applications for 6-Chloro-4-ethylpyridazin-3(2H)-one Based on Evidence


Medicinal Chemistry: Pyridazinone-Based Kinase or Nuclear Receptor Inhibitor SAR Campaigns

6-Chloro-4-ethylpyridazin-3(2H)-one serves as a versatile starting point for generating focused libraries of pyridazinone derivatives. Its defined IC50 at the mineralocorticoid receptor (6309.57 nM) provides a clear baseline for structure-activity relationship (SAR) studies [1], enabling medicinal chemists to quantify the impact of subsequent modifications on target potency. The chloro substituent also allows for direct functionalization via cross-coupling reactions, facilitating rapid exploration of chemical space around the pyridazinone core [2].

Synthetic Methodology: Development of Halogen-Selective Hetero-Diels–Alder Reactions

As a representative chloro-substituted pyridazinone, this compound is an ideal model substrate for optimizing and comparing synthetic routes. Its superior stability and yield compared to bromo analogs, as documented for related systems [3], make it a preferred choice for developing new methodologies involving halogenated 1,2-diaza-1,3-dienes. Researchers can reliably use this compound to benchmark reaction conditions without the complications of bromo decomposition.

Chemical Biology: Off-Target Selectivity Profiling of Pyridazinone Scaffolds

The measured weak binding affinity to carbonic anhydrase II (Kd ~18 µM) establishes a known off-target interaction for the unoptimized 6-Chloro-4-ethylpyridazin-3(2H)-one scaffold [4]. This data point is valuable for chemical biologists aiming to design selective probes, as it provides a quantifiable metric for minimizing unwanted enzyme inhibition during lead optimization. It also serves as a reference for comparing the selectivity profiles of more advanced pyridazinone-based candidates.

Compound Management: Validation of Cold-Chain Logistics for Halogenated Heterocycles

The stringent storage requirements of 6-Chloro-4-ethylpyridazin-3(2H)-one (-20°C, protected from light) [5] present a practical use case for developing and testing robust compound management protocols. This compound can be used as a stability probe to validate cold-chain integrity during shipping and to assess the impact of storage deviations on chemical integrity, thereby informing best practices for handling sensitive halogenated building blocks.

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